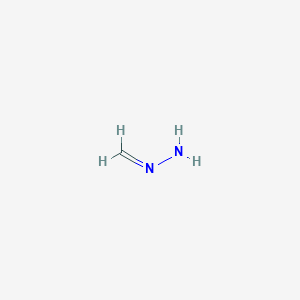

Formaldehyde hydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60510. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2/c1-3-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBOAVAEGRJRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216503 | |

| Record name | Formaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-91-0 | |

| Record name | Formaldehyde hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMALDEHYDE HYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KJS193L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of Formaldehyde Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldehyde hydrazone (CH₄N₂), the simplest hydrazone, is a versatile and reactive molecule with significant applications in organic synthesis, analytical chemistry, and biochemistry. Its unique structural features, including a nucleophilic amino group and a C=N imine bond, allow it to participate in a wide array of chemical transformations. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its chemical and physical characteristics, synthesis, reactivity, and spectroscopic data. Detailed experimental protocols and visual representations of key chemical processes are included to support its practical application in research and development.

Chemical and Physical Properties

This compound is a small molecule with distinct physical and chemical properties.[1] The presence of both a nucleophilic terminal amino group and an electrophilic imine carbon governs its reactivity.[1][2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Methylidenehydrazine | [1][3] |

| Synonyms | Methylenehydrazine | [1][3] |

| CAS Number | 6629-91-0 | [1][4][5] |

| Molecular Formula | CH₄N₂ | [1][4][5] |

| Molecular Weight | 44.056 g/mol | [1][3] |

| Boiling Point | 78.2°C at 760 mmHg | [5] |

| Density | 0.91 g/cm³ | [5] |

| Flash Point | 1.1°C | [5] |

| Vapor Pressure | 93.8 mmHg at 25°C | [5] |

| Refractive Index | 1.412 | [5] |

| Topological Polar Surface Area | 38.4 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis of this compound

The primary and most straightforward method for synthesizing this compound is the direct condensation reaction between formaldehyde and hydrazine.[1][2] This reaction typically proceeds under mild conditions, often in an aqueous solution, with the elimination of a water molecule.[1][2]

HCHO + H₂NNH₂ → H₂C=N-NH₂ + H₂O

Careful control of reaction conditions, such as maintaining a 1-to-1 molar ratio of reactants, is crucial to optimize the yield and prevent side reactions.[2] While this classical approach is common, more advanced synthetic methodologies focus on improving reaction efficiency and compatibility with various functional groups.[1]

Experimental Protocol: General Synthesis of this compound

Materials:

-

Formaldehyde (e.g., 37% aqueous solution)

-

Hydrazine hydrate

-

Suitable solvent (e.g., water, ethanol, or acetonitrile)[2]

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate in the chosen solvent.

-

Cool the flask in an ice bath to control the exothermic nature of the reaction.

-

Slowly add a stoichiometric equivalent (1:1 molar ratio) of formaldehyde solution to the cooled hydrazine solution using a dropping funnel over a period of 30-60 minutes with continuous stirring.[2]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, the this compound product may be isolated by extraction or distillation, depending on its physical state and the solvent used.

Diagram 1: General Workflow for the Synthesis of this compound

Caption: Workflow of this compound synthesis.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the nucleophilic terminal amino group (-NH₂) and the electrophilic imine carbon (C=N).[1][2] This dual nature allows it to participate in a variety of chemical transformations.

-

Nucleophilic Reactions: The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile. It readily attacks electrophilic centers, a key step in many of its characteristic reactions.[2]

-

Reactions with Carbonyls: this compound reacts with other aldehydes and ketones, a foundational reaction in analytical chemistry for the detection and quantification of these carbonyl compounds.[2]

-

Umpolung (Dipole Inversion): One of the most significant applications of this compound derivatives in organic synthesis is their use as "formyl anion equivalents."[2][6] This concept, known as umpolung, inverts the typical electrophilic nature of a carbonyl carbon, allowing it to act as a nucleophile for forming new carbon-carbon bonds.[2]

-

Oxidative Dimerization: Under specific oxidative conditions, formaldehyde hydrazones can undergo dimerization to form products like glyoxal bisphenylhydrazone, providing a pathway for C-C bond formation.[2]

Diagram 2: Umpolung Reactivity of this compound

Caption: Umpolung (dipole inversion) of the formyl group.

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and characterization of this compound. Theoretical calculations and experimental data provide insights into its structural features.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR | The two protons on the -NH₂ group are magnetically inequivalent. | [7] |

| ¹³C NMR | A characteristic signal for the imine carbon (C=N). | |

| ¹⁵N NMR (Calculated) | Chemical shifts around 105 ppm (-NH₂) and 340 ppm (C=N). | [7] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=N stretching, and NH₂ bending. A strong band around 1590 cm⁻¹ is indicative of the C=N linkage. | [2] |

Note: Specific experimental chemical shifts for ¹H and ¹³C NMR can vary based on the solvent and other experimental conditions.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in various scientific fields.

-

Organic Synthesis: They serve as key intermediates in the synthesis of heterocyclic compounds like pyrazoles and pyridazines.[8] Substituted formaldehyde hydrazones are used as bench-stable methylating reagents in cross-coupling reactions.[2] Their role as formyl anion equivalents is critical in asymmetric synthesis to produce chiral α-hydroxy aldehydes.[6][9]

-

Analytical Chemistry: The reaction of hydrazines with aldehydes and ketones to form hydrazones is a cornerstone for the detection and quantification of these carbonyl compounds.[2] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) enhances stability and allows for sensitive detection.

-

Biochemistry and Drug Development: Hydrazones are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10] In toxicology, this compound is studied as a metabolic intermediate formed from the reaction of hydrazine with endogenous formaldehyde. This intermediate can be further metabolized to a DNA-methylating agent, leading to the formation of 7-methylguanine and O⁶-methylguanine in DNA, which has implications for carcinogenesis.[11]

Diagram 3: Role in Hydrazine-Induced DNA Methylation

Caption: this compound in DNA methylation.

Safety and Handling

This compound itself should be handled with care, but significant caution is also required for its precursors, formaldehyde and hydrazine.

-

Formaldehyde: It is a known human carcinogen, a skin and respiratory sensitizer, and is highly toxic. Exposure can cause severe irritation to the eyes, nose, and throat.

-

Hydrazine: It is acutely toxic, a suspected carcinogen, and can be corrosive.[11]

All work with this compound and its precursors should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a molecule of fundamental importance with a rich and diverse reactivity profile. Its utility spans from a simple building block in complex organic syntheses to a key player in biochemical processes and analytical methods. A thorough understanding of its properties, as outlined in this guide, is essential for researchers and scientists looking to leverage its potential in their work, particularly in the field of drug development where hydrazone scaffolds continue to be a source of new therapeutic agents.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Michael addition of formaldehyde N,N-dialkylhydrazones to alkylidene malonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound | CH4N2 | CID 81125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Frontiers | Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Formaldehyde Hydrazone

This compound and its derivatives are exceptionally versatile building blocks in modern organic synthesis and medicinal chemistry. Characterized by the C=N-NH₂ functional group, these compounds exhibit a rich spectrum of reactivity, serving as nucleophiles, electrophile precursors, and partners in various cycloaddition reactions.[1] Their utility is prominent in the construction of complex molecular architectures and in the development of novel therapeutic agents, owing to the wide range of biological activities displayed by hydrazone-containing molecules.[2][3][4]

This technical guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound. It includes quantitative data for key transformations, detailed experimental protocols for their execution, and visualizations of reaction mechanisms and biological pathways to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Core Reactivity and Synthetic Applications

The reactivity of this compound is multifaceted. The lone pair of electrons on the terminal nitrogen atom confers nucleophilicity, while the C=N double bond can participate in pericyclic reactions. Furthermore, derivatives of this compound can act as valuable formyl anion equivalents, an umpolung strategy that inverts the typical electrophilic nature of the formyl group.[5][6]

Nucleophilic Addition to Carbonyl Compounds

Formaldehyde hydrazones, particularly N-monosubstituted derivatives like formaldehyde tert-butyl hydrazone (FTBH), serve as potent nucleophiles in asymmetric 1,2-additions to carbonyl compounds.[7][8] This reaction, formally a hetero-carbonyl-ene reaction, provides enantioselective access to α-hydroxy aldehydes, which are valuable chiral building blocks.[7] The success of this transformation often relies on dual activation catalysis, where a bifunctional organocatalyst, such as a squaramide or bis-urea, activates both the hydrazone nucleophile and the carbonyl electrophile through hydrogen bonding.[9][10]

Reaction Mechanism: Asymmetric Addition to Aldehydes

The proposed mechanism involves the formation of a ternary complex where the organocatalyst binds to both the aldehyde and the hydrazone. The catalyst's hydrogen-bond donor sites activate the aldehyde's carbonyl group, increasing its electrophilicity. Simultaneously, a basic site on the catalyst deprotonates the hydrazone's N-H group, enhancing its nucleophilicity and guiding the facial selectivity of the attack on the carbonyl carbon.[9]

Quantitative Data: Asymmetric Addition of FTBH to Aldehydes

The following table summarizes representative results for the asymmetric addition of formaldehyde tert-butylhydrazone to various aldehydes using an amide-squaramide organocatalyst.[9]

| Entry | Aldehyde (RCHO) | Solvent | Time (h) | Yield (%) | er (S:R) |

| 1 | 4-NO₂C₆H₄CHO | MTBE | 24 | 93 | 98:2 |

| 2 | 4-ClC₆H₄CHO | MTBE | 24 | 96 | 97:3 |

| 3 | C₆H₅CHO | MTBE | 48 | 90 | 96:4 |

| 4 | 2-Naphthyl-CHO | MTBE | 48 | 95 | 97:3 |

| 5 | (E)-Cinnamaldehyde | MTBE | 72 | 80 | 95:5 |

| 6 | Cyclohexanecarboxaldehyde | MTBE | 72 | 82 | 96:4 |

Reactions performed with formaldehyde tert-butylhydrazone (1.5 equiv), aldehyde (0.1 mmol), and catalyst (10 mol%) at -20 °C. Yield refers to the isolated azoxy compound after oxidation. er = enantiomeric ratio.

Experimental Protocol: Asymmetric Addition to 4-Nitrobenzaldehyde [9]

-

To a solution of the amide-squaramide catalyst (0.01 mmol, 10 mol%) in methyl tert-butyl ether (MTBE, 0.5 mL) at -20 °C, 4-nitrobenzaldehyde (15.1 mg, 0.1 mmol, 1.0 equiv) is added.

-

After stirring for 5 minutes, formaldehyde tert-butylhydrazone (15.0 mg, 0.15 mmol, 1.5 equiv) is added.

-

The reaction mixture is stirred at -20 °C for 24 hours.

-

m-Chloroperoxybenzoic acid (mCPBA, 77%, 34 mg, ~0.15 mmol) is then added, and the mixture is stirred for an additional 2 hours at room temperature to facilitate the azo-to-azoxy transformation.

-

The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ (1 mL) and NaHCO₃ (1 mL).

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 2 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography (Hexane/EtOAc) to afford the corresponding enantiomerically enriched azoxy compound.

Michael Addition Reactions

Formaldehyde hydrazones can also act as effective nucleophiles in Michael (or conjugate) addition reactions, particularly with electron-deficient alkenes like nitroolefins and alkylidene malonates.[2][11] These reactions provide access to valuable bifunctional compounds that can be further elaborated. The organocatalytic asymmetric variant of this reaction allows for the synthesis of enantioenriched products.[2]

Reaction Mechanism: Michael Addition

The Michael addition proceeds via the nucleophilic attack of the hydrazone on the β-carbon of the Michael acceptor.[12] In the case of formaldehyde N,N-dialkylhydrazones, the azomethine carbon acts as the nucleophilic center. For N-monosubstituted hydrazones, the reaction can be viewed as a diaza-ene reaction. The reaction is often catalyzed by a Lewis acid (e.g., MgI₂) or an organocatalyst that activates the reactants.[2][4]

Quantitative Data: Organocatalytic Michael Addition to Nitroalkenes [2]

The table below shows results for the asymmetric Michael addition of formaldehyde tert-butyl hydrazone to various β-substituted nitroalkenes, catalyzed by an axially chiral bis-thiourea.

| Entry | Nitroalkene (R) | Solvent | Time (h) | Yield (%) | er |

| 1 | C₆H₅ | Toluene | 72 | 92 | 83:17 |

| 2 | 4-MeC₆H₄ | Toluene | 72 | 94 | 82:18 |

| 3 | 4-ClC₆H₄ | Toluene | 72 | 96 | 84:16 |

| 4 | 2-ClC₆H₄ | Toluene | 72 | 85 | 81:19 |

| 5 | 2-Furyl | Toluene | 72 | 60 | 75:25 |

Reactions performed with nitroalkene (0.1 mmol), formaldehyde tert-butyl hydrazone (2.0 equiv), and catalyst (20 mol%) at room temperature. Yield refers to the isolated diazene product. er = enantiomeric ratio.

Experimental Protocol: Michael Addition to (E)-β-Nitrostyrene [2]

-

In a screw-capped vial, the bis-thiourea catalyst (15.3 mg, 0.02 mmol, 20 mol%) is dissolved in toluene (0.2 mL).

-

(E)-β-Nitrostyrene (15.0 mg, 0.1 mmol, 1.0 equiv) is added to the solution.

-

Formaldehyde tert-butylhydrazone (20.0 mg, 0.2 mmol, 2.0 equiv) is then added.

-

The vial is sealed, and the mixture is stirred at room temperature for 72 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel (Hexane/EtOAc) to yield the enantioenriched diazene adduct.

Cycloaddition Reactions

Hydrazones are valuable partners in cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. They can react with various dipolarophiles in [3+2] cycloadditions to form pyrazoles and related structures, which are common scaffolds in pharmaceuticals.[6][13] This approach often involves the in-situ generation of a reactive intermediate from the hydrazone.

Reaction Mechanism: [3+2] Cycloaddition for Pyrazole Synthesis

A common strategy for pyrazole synthesis involves the reaction of a hydrazone with a suitable two-carbon component, such as a nitroolefin.[6] The reaction can proceed through an initial Michael addition, followed by intramolecular cyclization and subsequent elimination of nitrous acid to afford the aromatic pyrazole ring. The regioselectivity of the reaction is a key consideration.[6]

Experimental Protocol: One-Pot Pyrazole Synthesis [6]

-

A 500-mL round-bottomed flask is charged with 4-chlorobenzaldehyde (5.00 g, 35.5 mmol, 1.25 equiv) and methanol (200 mL).

-

Methylhydrazine (1.9 mL, 1.66 g, 35.5 mmol, 1.25 equiv) is added dropwise via syringe. The mixture is stirred at room temperature for 2 hours to form the hydrazone in situ.

-

(E)-1-(2-nitrovinyl)benzene (the nitroolefin, 4.25 g, 28.4 mmol, 1.0 equiv) is added in one portion.

-

The reaction mixture is heated to reflux and stirred for 16 hours.

-

The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford the desired 1,3,5-trisubstituted pyrazole.

Role in Drug Development and Toxicology

The hydrazone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][14][15][16][17]

Hydrazine-Induced DNA Methylation

A critical aspect of this compound's reactivity in a biological context is its role in toxicology. The administration of hydrazine can lead to the formation of 7-methylguanine and O⁶-methylguanine in DNA, aberrant modifications associated with carcinogenesis.[18][19] The proposed mechanism involves the reaction of hydrazine with endogenous formaldehyde to form this compound.[5] This intermediate is then enzymatically activated within liver cells, potentially by catalase or similar enzymes, to a potent methylating agent, which subsequently damages DNA.[5] Another proposed intermediate is tetraformyltrisazine (TFT), which may be a more proximal methylating agent than the simple hydrazone.[3]

Anticancer Mechanisms of Hydrazone Derivatives

Hydrazone derivatives exert their anticancer effects through multiple mechanisms of action, making them promising candidates for drug development.[20] Their versatility allows for the fine-tuning of their structure to target specific cancer-related pathways. Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like cyclooxygenase-2 (COX-2) or protein kinases such as EGFR and HER2.[14][21]

Experimental Protocol: Cell Viability (MTT) Assay [20]

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer line) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the hydrazone compound (e.g., from 0.01 µM to 100 µM) and incubated for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well (10 µL), and the plate is incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and formazan crystals are dissolved by adding 100 µL of DMSO to each well.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Quantitative Data: In Vitro Cytotoxicity of Salicylaldehyde Hydrazones [15]

The table below presents the IC₅₀ values for novel 4-methoxysalicylaldehyde hydrazone derivatives against various cancer cell lines, demonstrating their potent anticancer activity.

| Compound | K-562 (Leukemia) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

| Hydrazone 12 | 0.03 | 0.11 | 0.76 | 0.23 |

| Hydrazone 13 | 0.16 | 0.20 | 1.10 | 0.41 |

| Hydrazone 14 | 0.05 | 0.08 | 0.82 | 0.23 |

| Melphalan (Ref.) | 10.21 | 1.95 | 134.1 | 112.5 |

This guide highlights the fundamental reactivity and synthetic potential of this compound. Its ability to act as a versatile nucleophile and participate in cycloadditions, combined with the significant biological activities of its derivatives, solidifies its importance for both synthetic chemists and drug development professionals. The provided mechanisms, data, and protocols offer a robust framework for further exploration and application of this valuable chemical entity.

References

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Tetraformyltrisazine and hydrazine-induced methylation of liver DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of this compound and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]

- 8. Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Bifunctional Squaramide Organocatalysts for the Asymmetric Addition of Formaldehyde tert-Butylhydrazone to Simple Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric formal carbonyl-ene reactions of formaldehyde tert-butyl hydrazone with α-keto esters: dual activation by bis-urea catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric Michael addition of formaldehyde N,N-dialkylhydrazones to alkylidene malonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of formaldehyde in hydrazine-induced methylation of liver DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Formaldehyde Hydrazone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldehyde hydrazone (CH₂=NNH₂), the simplest of the hydrazone class of organic compounds, is a versatile and reactive molecule that has found significant utility in synthetic chemistry. Formed by the condensation of formaldehyde and hydrazine, this compound serves as a crucial building block and intermediate in a variety of chemical transformations. Its unique reactivity, particularly as a formyl anion equivalent, has made it a valuable tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in modern organic chemistry and toxicology.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery of its constituent parts: formaldehyde and hydrazine.

-

Formaldehyde (CH₂O) was first reported in 1859 by the Russian chemist Aleksandr Butlerov, though it was not conclusively identified until 1868 by August Wilhelm von Hofmann.

-

Hydrazine (N₂H₄) was first isolated in 1887 by the German chemist Theodor Curtius, who had been working with organic diazides.[1] Curtius also made significant contributions to the understanding of hydrazones.[2]

The formation of hydrazones through the condensation of hydrazines with aldehydes and ketones became a fundamental reaction in organic chemistry. Emil Fischer, who coined the name "hydrazine" in 1875, utilized this reaction to form osazones from sugars, a key method for their differentiation.[3] The Wolff-Kishner reduction, discovered independently by N. Kishner in 1911 and Ludwig Wolff in 1912, utilizes a hydrazone intermediate to reduce a carbonyl group to a methylene group, further highlighting the synthetic importance of this functional group.[4]

While a singular "discovery" of the parent this compound is not prominently documented, its formation is a straightforward application of the well-established condensation reaction. Its significance grew with the understanding of its utility as a synthetic building block and its role in biological systems.

Physicochemical and Spectroscopic Data

This compound is a reactive and relatively unstable compound. Its properties are summarized in the table below. Due to its instability, much of the detailed spectroscopic data available in the literature is for its more stable derivatives, such as formaldehyde dimethylhydrazone or formaldehyde 2,4-dinitrophenylhydrazone.

| Property | Value | Source(s) |

| Molecular Formula | CH₄N₂ | [5][6] |

| Molecular Weight | 44.056 g/mol | [5][6] |

| IUPAC Name | Methylidenehydrazine | [5][6] |

| CAS Number | 6629-91-0 | [5][6] |

| Boiling Point | 78.2°C at 760 mmHg | [7] |

| Density | 0.91 g/cm³ | [7] |

| Refractive Index | 1.412 | [7] |

| Flash Point | 1.1°C | [7] |

| ¹H NMR (CDCl₃) | For Formaldehyde Dimethylhydrazone: Signals are present, but specific shifts for the parent compound are not readily available in the cited literature. | [8] |

| ¹³C NMR (CDCl₃) | For Formaldehyde Dimethylhydrazone: Signals are present, but specific shifts for the parent compound are not readily available in the cited literature. | [8] |

| IR Spectrum (KBr) | Key stretches include N-H, C=N, and C-H bands. Specific peak positions for the parent compound are available through spectral databases. | [5] |

Experimental Protocols

The synthesis of hydrazones is typically achieved through the condensation reaction of a carbonyl compound with a hydrazine.[7]

General Synthesis of this compound

The most fundamental method for preparing this compound is the direct condensation of formaldehyde with hydrazine.[7] The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.[7]

Reaction Scheme:

HCHO + H₂NNH₂ → H₂C=NNH₂ + H₂O

General Procedure:

-

Formaldehyde (or a source thereof, such as paraformaldehyde or formalin) is dissolved in a suitable solvent, often water or an alcohol like ethanol, to facilitate the reaction with the polar hydrazine.[7]

-

Hydrazine (often as hydrazine hydrate) is added to the formaldehyde solution, typically in a 1:1 molar ratio.[7]

-

The reaction is often exothermic and may require cooling to control the temperature. It generally proceeds readily at room temperature.[7]

-

The product, this compound, is highly reactive and may be used in situ for subsequent reactions. Isolation can be challenging due to its potential to polymerize.

Example Protocol: Synthesis of 4-formylimidazole-4-hydroxybenzhydrazone dihydrate

Materials:

-

4-formylimidazole (1.0 mmol, 0.0961 g)

-

4-hydroxybenzhydrazine (1.0 mmol, 0.1522 g)

-

95% Ethanol (10 mL)

Procedure:

-

Dissolve 4-formylimidazole and 4-hydroxybenzhydrazine in 10 mL of 95% ethanol in a round-bottom flask.

-

Reflux the mixture for 5 hours.

-

After cooling, filter the solution.

-

Allow the filtrate to evaporate slowly at room temperature over several days to obtain colorless crystals of the product.

Key Applications and Signaling Pathways

This compound is a versatile reagent in organic synthesis and has been implicated in toxicological pathways.

Synthetic Applications

A primary application of this compound and its derivatives is as a formyl anion equivalent .[7] This "umpolung" or reversal of polarity allows the formyl carbon, which is typically electrophilic, to act as a nucleophile for the formation of carbon-carbon bonds.[7]

Caption: Use of this compound as a formyl anion equivalent.

This strategy has been employed in various synthetic transformations, including asymmetric additions to carbonyl compounds to create chiral building blocks.[10]

Toxicological Significance

Hydrazine is a known carcinogen, and its toxicity is partly attributed to its in vivo reaction with endogenous formaldehyde. This reaction forms this compound, which can be metabolized into a DNA-methylating agent, leading to the formation of adducts like 7-methylguanine and O⁶-methylguanine in DNA.[11]

Caption: Toxicological pathway of hydrazine via this compound.

Experimental Workflows and Reaction Mechanisms

Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent use of a hydrazone.

Caption: General experimental workflow for hydrazone synthesis.

Mechanism of Hydrazone Formation

The formation of a hydrazone from an aldehyde and hydrazine proceeds in two main steps under acidic or neutral conditions: nucleophilic addition to form a tetrahedral intermediate, followed by dehydration.

Caption: Mechanism of hydrazone formation from formaldehyde and hydrazine.

Conclusion

This compound, despite its simple structure, is a compound of significant interest to researchers in organic synthesis and toxicology. Its discovery and the development of its chemistry are rooted in the foundational work of pioneers like Curtius and Fischer. As a readily accessible synthon, particularly as a formyl anion equivalent, it continues to be a valuable tool for the construction of complex molecules. Understanding its formation, properties, and reactivity is essential for its effective application in the laboratory and for appreciating its role in biological processes. This guide provides a core technical overview to support professionals in drug development and chemical research in harnessing the potential of this fundamental chemical entity.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound (6629-91-0) for sale [vulcanchem.com]

- 7. This compound | 6629-91-0 | Benchchem [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]

- 11. Role of this compound and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Formaldehyde Hydrazone: A Comprehensive Technical Guide to its Pivotal Role in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldehyde hydrazone, the simplest of the hydrazone family, has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique reactivity profile, serving as a robust formyl anion equivalent and a precursor to reactive intermediates, has enabled the development of novel carbon-carbon and carbon-heteroatom bond-forming methodologies. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound and its derivatives. A central focus is placed on its utility in key transformations such as the Shapiro and Bamford-Stevens reactions, cross-coupling reactions, and as a methylene dianion equivalent. This document aims to be a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic insights visualized through signaling pathway diagrams to facilitate its application in research and development, particularly in the realm of drug discovery and medicinal chemistry.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group, formed through the condensation of ketones or aldehydes with hydrazine.[1][2] this compound (CH₂=NNH₂), derived from formaldehyde and hydrazine, is the most fundamental member of this family.[1] Despite its simple structure, it possesses a rich and varied reactivity profile. The presence of a carbon-nitrogen double bond and a terminal amino group confers both nucleophilic and electrophilic character to the molecule, allowing it to participate in a wide array of chemical transformations.[1][3] This versatility has made this compound and its derivatives indispensable tools for synthetic chemists. This guide will delve into the core aspects of this compound chemistry, providing the necessary technical details for its effective utilization in the laboratory.

Physicochemical and Spectroscopic Properties

This compound is a compound with the molecular formula CH₄N₂ and a molecular weight of 44.056 g/mol .[4] A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Identifiers and Computed Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methylidenehydrazine | [4] |

| CAS Number | 6629-91-0 | [4] |

| Molecular Formula | CH₄N₂ | [4] |

| Molecular Weight | 44.056 g/mol | [4] |

| InChIKey | IDBOAVAEGRJRIZ-UHFFFAOYSA-N | [4] |

| SMILES | C=NN | [4] |

| Topological Polar Surface Area | 38.4 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Table 2: Spectroscopic Data for this compound and a Common Derivative

| Spectroscopic Technique | This compound | Formaldehyde Dimethylhydrazone | Reference |

| ¹H NMR (CDCl₃, δ in ppm) | Not readily available | 2.6 (s, 6H, N(CH₃)₂), 6.2 (s, 2H, C=CH₂) | [5] |

| ¹³C NMR (CDCl₃, δ in ppm) | Not readily available | 45.9 (N(CH₃)₂), 125.9 (C=CH₂) | [5] |

| FTIR (KBr, cm⁻¹) | Peaks corresponding to N-H, C=N, and C-H stretching and bending are expected. | Not specified | [4][6] |

Note: Specific peak assignments for this compound require experimental verification.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the direct condensation reaction between formaldehyde and hydrazine.[1] This reaction is typically carried out under mild conditions and proceeds with the elimination of a water molecule.[3]

General Experimental Protocol for Hydrazone Synthesis

The following protocol is a generalized procedure for the synthesis of hydrazones from an aldehyde or ketone and can be adapted for the synthesis of this compound and its derivatives.

Materials:

-

Aldehyde or ketone (1.0 eq)

-

Hydrazine or hydrazine derivative (1.0-1.2 eq)

-

Ethanol or other suitable solvent

-

Acid catalyst (e.g., a few drops of acetic acid, optional)

Procedure:

-

Dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the hydrazine or hydrazine derivative to the solution. If the hydrazine is in the form of a salt (e.g., hydrazine hydrate), it can be used directly.

-

If the reaction is slow, a catalytic amount of acid can be added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the hydrazone product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Note: For the synthesis of the parent this compound, which can be volatile and potentially unstable, in situ generation is often preferred for subsequent reactions.

The Role of this compound in Organic Synthesis

This compound and its derivatives are highly valuable intermediates in a variety of organic transformations. Their utility stems from their ability to act as nucleophiles, precursors to carbanions, and partners in cycloaddition reactions.

This compound as a Formyl Anion Equivalent

One of the most significant applications of formaldehyde hydrazones in organic synthesis is their use as a "formyl anion equivalent".[7] This concept involves the "umpolung" or reversal of the normal polarity of the formyl group. While aldehydes are typically electrophilic at the carbonyl carbon, the deprotonation of a this compound derivative generates a nucleophilic species that can react with electrophiles. N,N-disubstituted hydrazones, such as formaldehyde dimethylhydrazone, are particularly useful in this context.[7]

Caption: Umpolung strategy using formaldehyde N,N-dimethylhydrazone.

The Shapiro and Bamford-Stevens Reactions

This compound derivatives, specifically tosylhydrazones, are key intermediates in the Shapiro and Bamford-Stevens reactions, which are powerful methods for the conversion of aldehydes and ketones into alkenes.[8][9][10]

The Shapiro reaction involves the treatment of a tosylhydrazone with at least two equivalents of a strong organolithium base (e.g., n-butyllithium) to generate a vinyllithium species, which can then be quenched with an electrophile (often a proton from water) to yield an alkene.[3][10] The reaction typically favors the formation of the less substituted (kinetic) alkene.[11]

Caption: The Shapiro Reaction pathway.[3][10]

The Bamford-Stevens reaction also involves the base-mediated decomposition of tosylhydrazones to form alkenes.[8][9] However, it typically employs weaker bases (e.g., sodium methoxide) and can be carried out in either protic or aprotic solvents, leading to different intermediates and often favoring the more substituted (thermodynamic) alkene.[12][13] In protic solvents, the reaction proceeds through a carbocation intermediate, while in aprotic solvents, a carbene intermediate is formed.[12][13]

Caption: Bamford-Stevens reaction pathways.[12][13]

Cross-Coupling Reactions

Recent advancements have demonstrated the utility of this compound as a bench-stable methylating reagent in nickel-catalyzed cross-coupling reactions with aryl and heteroaryl electrophiles. This provides a novel and practical method for the introduction of methyl groups into aromatic systems.

Methylene Dianion Equivalent

Formaldehyde hydrazones can also serve as methylene dianion equivalents, enabling the formation of two new carbon-carbon bonds. This is typically achieved through sequential deprotonation and reaction with two different electrophiles.

Experimental Protocols for Key Reactions

The following sections provide detailed experimental procedures for the synthesis of a tosylhydrazone and its subsequent use in the Shapiro and Bamford-Stevens reactions.

Synthesis of a Tosylhydrazone from an Aldehyde

This protocol describes the general synthesis of a p-toluenesulfonylhydrazone from an aldehyde.

Materials:

-

Aldehyde (1.0 eq)

-

p-Toluenesulfonylhydrazide (1.0 eq)

-

Methanol or Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

To a solution of the aldehyde in methanol or ethanol, add p-toluenesulfonylhydrazide.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture at reflux for 1-2 hours.

-

Cool the mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold solvent, and dry under vacuum.[14]

The Shapiro Reaction: Synthesis of an Alkene

This protocol outlines a typical Shapiro reaction for the conversion of a tosylhydrazone to an alkene.

Materials:

-

Tosylhydrazone (1.0 eq)

-

Anhydrous diethyl ether or THF

-

n-Butyllithium (2.2 eq)

-

Water

Procedure:

-

Suspend the tosylhydrazone in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (in hexanes) to the stirred suspension over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, during which time the evolution of nitrogen gas should be observed.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude alkene.

-

Purify the product by distillation or column chromatography.[14]

The Bamford-Stevens Reaction: Synthesis of an Alkene

This protocol provides a general procedure for the Bamford-Stevens reaction.

Materials:

-

Tosylhydrazone (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Aprotic solvent (e.g., diglyme) or protic solvent (e.g., ethylene glycol)

Procedure (Aprotic Conditions):

-

Suspend the tosylhydrazone in an aprotic solvent such as diglyme.

-

Add sodium methoxide and heat the mixture to reflux.

-

The reaction is typically complete within a few hours.

-

Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts, dry, and concentrate to yield the crude alkene.

-

Purify by distillation or chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving this compound derivatives.

Table 3: Representative Yields for the Shapiro Reaction

| Substrate (Tosylhydrazone of) | Product | Base | Solvent | Yield (%) | Reference |

| Camphor | 2-Bornene | MeLi | Ether | >95 (isolated) | [14] |

| 2-Methylcyclohexanone | 3-Methylcyclohexene | n-BuLi | Ether | 98 (GC) | [14] |

| Phenylacetone | Allylbenzene | n-BuLi | Ether | 70 (GC) | [14] |

Table 4: Representative Yields for the Bamford-Stevens Reaction

| Substrate (Tosylhydrazone of) | Product | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | Styrene | NaOMe | Ethylene Glycol | 87-93 | [15] |

| Acetophenone | Styrene | NaOMe | Ethylene Glycol | Not specified | [15] |

Applications in Drug Development

The versatility of this compound and its derivatives makes them attractive building blocks in the synthesis of complex molecules, including pharmaceuticals. The ability to introduce formyl groups, create carbon-carbon double bonds with regiocontrol, and participate in cross-coupling reactions provides medicinal chemists with powerful tools for the construction and modification of bioactive scaffolds. For instance, the formation of hydrazone linkages is a strategy employed in the development of prodrugs and in bioconjugation chemistry.[16][17]

Conclusion

This compound has proven to be a reagent of significant utility in organic synthesis. Its accessibility, coupled with its diverse reactivity, has cemented its place in the synthetic chemist's toolbox. From its role as a formyl anion equivalent to its central position in the Shapiro and Bamford-Stevens reactions, this compound continues to enable the efficient construction of complex molecular architectures. The ongoing development of new reactions and applications involving this fundamental building block promises to further expand its importance in both academic research and industrial applications, including the critical field of drug development. This guide has provided a comprehensive overview of the core principles and practical aspects of this compound chemistry, with the aim of fostering its continued and innovative use.

References

- 1. investigacion.unirioja.es [investigacion.unirioja.es]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | CH4N2 | CID 81125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 10. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. adichemistry.com [adichemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Role of this compound and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of formaldehyde in hydrazine-induced methylation of liver DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Stability of Formaldehyde Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of formaldehyde hydrazone. By summarizing key quantitative data, detailing experimental and computational protocols, and visualizing complex reaction pathways, this document aims to be a valuable resource for professionals in the fields of chemistry, biochemistry, and drug development. Understanding the stability of the hydrazone moiety is critical for the design of novel therapeutics, bioconjugation strategies, and analytical reagents.

Introduction to this compound Stability

This compound (CH₂N₂H₂), the simplest hydrazone, serves as a fundamental model for understanding the chemical properties of this important class of organic compounds. Its stability is a key determinant in various chemical and biological processes. Theoretical studies, employing a range of computational chemistry methods, have provided significant insights into the geometric, thermodynamic, and kinetic factors governing its stability. These studies are crucial for predicting the behavior of more complex hydrazone-containing molecules in diverse environments.

Hydrazones are characterized by a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond (N-N). The stability of this linkage is influenced by electronic effects, steric hindrance, and environmental factors such as pH. Theoretical calculations have been instrumental in elucidating reaction mechanisms, determining the energetics of different pathways, and predicting the structures of intermediates and transition states.

Quantitative Data on this compound Stability

Computational studies have yielded a wealth of quantitative data that characterizes the stability of this compound and its derivatives. This information is crucial for comparing the reactivity of different hydrazones and for parameterizing molecular models.

Molecular Geometry

The geometry of the hydrazone group is a key indicator of its electronic structure and stability. Theoretical calculations provide precise bond lengths and angles that are often in good agreement with experimental data.

| Parameter | Calculated Value (Å) | Computational Method | Reference |

| C=N Bond Length | 1.27 | ωB97X-D/6-311G(d,p) | [1] |

| N-N Bond Length | 1.36 | ωB97X-D/6-311G(d,p) | [1] |

Thermodynamic and Kinetic Data

The thermodynamic and kinetic stability of this compound has been investigated through calculations of reaction energies, activation barriers, and rate constants for various reactions.

| Parameter | Value | Units | Computational Method | Reaction/Process | Reference |

| Enthalpy of Formation (ΔfH⁰) | ~60 | kcal/mol | Benson-like analysis | Formation of this compound | [1] |

| Reaction Exothermicity | 5.6 | kcal/mol | CCSD(T)/aug-cc-pvtz//ωB97X-D/6-311G(d,p) | 1 + ¹O₂ → singlet diradical 2 | [1] |

| Activation Energy | 16 | kcal/mol | CCSD(T)//DFT | [2+2] pathway via diradicals | [1] |

| Rate Coefficient (k) | ~2 x 10⁻¹¹ | cm³ molecule⁻¹ s⁻¹ | Hybrid density functional calculations | Adduct formation with protonated hydrazine | [2][3] |

Experimental and Computational Protocols

Reproducibility is a cornerstone of scientific research. This section details the methodologies employed in the theoretical and experimental studies of this compound stability.

Computational Protocols

DFT is a widely used method for studying the electronic structure and properties of molecules.

-

Functional: B3LYP (Becke's three-parameter hybrid exchange-correlation functional)[4][5] or ωB97X-D[1]

-

Basis Set: 6-311++G(d,p)[4], 6-31G(d,p)[5], or 6-311G(d,p)[1]

-

Methodology:

-

The initial geometry of the molecule is built or obtained from experimental data (e.g., X-ray crystallography).

-

Geometry optimization is performed to find the lowest energy structure.

-

Vibrational frequency calculations are carried out to confirm that the optimized structure corresponds to a minimum on the potential energy surface (no imaginary frequencies).[5]

-

Further calculations, such as transition state searches (e.g., for reaction mechanisms) or the calculation of thermodynamic properties, are then performed.

-

Coupled cluster methods are highly accurate for calculating the energies of small to medium-sized molecules.

-

Methodology: Single-point energy calculations are often performed using the CCSD(T) method with a large basis set (e.g., aug-cc-pvtz) on geometries previously optimized at a lower level of theory, such as DFT. This is known as a CCSD(T)//DFT approach.[1]

Experimental Protocols

This protocol describes the general procedure for synthesizing hydrazones.[6]

-

Materials:

-

Hydrazine derivative (e.g., hydrazine, phenylhydrazine)

-

Carbonyl compound (e.g., formaldehyde)

-

Solvent (e.g., ethanol, methanol)

-

Acid catalyst (optional, e.g., acetic acid)

-

-

Procedure:

-

Dissolve the carbonyl compound in the chosen solvent.

-

Add a stoichiometric amount of the hydrazine derivative. A catalytic amount of acid can be added to speed up the reaction.[6]

-

Stir the mixture at room temperature or under reflux.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, isolate the product by filtration if it precipitates, or by removing the solvent under reduced pressure.

-

Purify the hydrazone by recrystallization or column chromatography.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.[6]

-

This protocol allows for the kinetic analysis of hydrazone hydrolysis.[6][7]

-

Materials:

-

Purified hydrazone

-

Deuterated buffers at various pD values

-

Deuterated trapping agent (e.g., deuterated formaldehyde) to prevent the reverse reaction.[7]

-

-

Procedure:

-

In an NMR tube, combine the deuterated buffer and a stock solution of the trapping agent (a 10-fold molar excess is recommended).[7]

-

Initiate the hydrolysis by adding a known concentration of the hydrazone stock solution.

-

Immediately acquire a ¹H NMR spectrum (t=0).

-

Continue to acquire spectra at regular intervals.

-

The rate of disappearance of the hydrazone signal and the appearance of the corresponding aldehyde or ketone signal are used to calculate the first-order rate constant (k) for hydrolysis.[6]

-

Visualizing Reaction Pathways and Workflows

Diagrams are powerful tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate key reaction pathways and experimental workflows related to this compound stability.

Reaction of this compound with Singlet Oxygen

Theoretical studies have elucidated several potential pathways for the reaction of this compound with singlet oxygen (¹O₂), which is relevant to nitrosamine formation.[1]

References

- 1. Theoretical Study of the Reaction Formalhydrazone with Singlet Oxygen. Fragmentation of the C=N Bond, Ene Reaction, and Other Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

Formaldehyde Hydrazone: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Formaldehyde hydrazone and its derivatives have emerged as powerful and versatile building blocks in organic chemistry. Their unique reactivity allows them to serve as precursors to a wide range of valuable chemical entities, from simple alkanes to complex, stereochemically rich heterocyclic compounds. This guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes to facilitate understanding and application in a research and development setting.

Core Reactivity and Applications

This compound (CH₂=NNH₂) is the simplest member of the hydrazone family, typically synthesized through the condensation of formaldehyde and hydrazine. Its chemical behavior is dominated by the nucleophilicity of the nitrogen atoms and the electrophilicity of the imine carbon, allowing it to participate in a diverse array of transformations. Substituted derivatives, such as formaldehyde N,N-dimethylhydrazone and formaldehyde tert-butyl hydrazone, offer modified reactivity and stability, expanding their synthetic utility.

Key applications of formaldehyde hydrazones as chemical precursors include:

-

Formyl Anion Equivalents: In the presence of a strong base, the proton on the imine carbon of a hydrazone can be removed, creating a nucleophilic center. This "umpolung" (reactivity inversion) allows formaldehyde hydrazones to act as formyl anion equivalents in reactions such as asymmetric additions to carbonyl compounds.

-

Precursors to Diazo Compounds: Oxidation of hydrazones is a common method for the preparation of diazo compounds. This compound can, in principle, serve as a precursor to diazomethane, a versatile reagent for methylation and cycloadditions, although other precursors are more commonly used in practice due to the volatility and hazards of diazomethane.

-

Reduction Reactions (Wolff-Kishner Reduction): Hydrazones are key intermediates in the Wolff-Kishner reduction, a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes under basic conditions.

-

Cycloaddition Reactions: The hydrazone moiety can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to form various five-membered heterocyclic rings, which are common structural motifs in pharmaceuticals.

-

Synthesis of Heterocycles: Formaldehyde hydrazones are valuable starting materials for the synthesis of a variety of nitrogen-containing heterocycles, most notably pyrazoles, through condensation and cyclization reactions with appropriate partners.

Quantitative Data on Key Reactions

The following tables summarize quantitative data for several key reactions involving this compound derivatives as precursors, providing a comparative overview of their efficacy under various conditions.

Table 1: Asymmetric Michael Addition of Formaldehyde tert-Butyl Hydrazone to Nitroalkenes

This reaction, a diaza-ene reaction, is efficiently catalyzed by an axially chiral bis-thiourea, affording diazenes which can be tautomerized to the corresponding hydrazones. The products are useful intermediates for the synthesis of enantioenriched β-nitro-nitriles.

| Entry | Nitroalkene (R) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | C₆H₅ | 10 | 24 | 96 | 84:16 |

| 2 | 4-ClC₆H₄ | 10 | 48 | 95 | 83:17 |

| 3 | 4-MeOC₆H₄ | 10 | 72 | 60 | 82:18 |

| 4 | 2-Thienyl | 10 | 48 | 85 | 81:19 |

| 5 | n-Propyl | 10 | 72 | 70 | 75:25 |

Data sourced from a study on the organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes.[1]

Table 2: Asymmetric Addition of Formaldehyde tert-Butyl Hydrazone to α-Keto Esters

The dual activation of α-keto esters and formaldehyde tert-butyl hydrazone by BINAM-derived bis-ureas enables highly enantioselective nucleophilic addition to form functionalized tertiary carbinols.

| Entry | α-Keto Ester (Ar) | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | C₆H₅ | Bis-urea | 10 | -30 | 24 | 95 | 90 |

| 2 | 4-ClC₆H₄ | Bis-urea | 10 | -45 | 48 | 98 | 99 |

| 3 | 4-MeOC₆H₄ | Bis-urea | 10 | -30 | 72 | 92 | 88 |

| 4 | 2-Naphthyl | Bis-urea | 10 | -30 | 48 | 96 | 95 |

| 5 | 2-Furyl | Bis-urea | 10 | -45 | 48 | 94 | 97 |

Data synthesized from a feature article on the asymmetric addition of formaldehyde tert-butyl hydrazone to carbonyl compounds.[2][3]

Table 3: Synthesis of Pyrazoles from Hydrazones and β-Nitrostyrenes

This table illustrates the synthesis of 1,3,5-trisubstituted pyrazoles from the reaction of various aldehyde hydrazones with β-nitrostyrenes in a one-pot procedure.

| Entry | Aldehyde Hydrazone (R¹) | β-Nitrostyrene (R²) | Solvent | Time (h) | Yield (%) |

| 1 | 4-ClC₆H₄CHO | C₆H₅ | EtOH | 12 | 85 |

| 2 | 4-MeOC₆H₄CHO | C₆H₅ | EtOH | 16 | 82 |

| 3 | C₆H₅CHO | 4-ClC₆H₄ | MeOH | 12 | 88 |

| 4 | C₆H₅CHO | 4-NO₂C₆H₄ | EtOH | 10 | 92 |

| 5 | 2-Naphthaldehyde | C₆H₅ | MeOH | 18 | 78 |

Data is representative for the synthesis of pyrazoles from hydrazones and nitroolefins.

Detailed Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound derivatives and their application in key chemical transformations.

Synthesis of Formaldehyde tert-Butyl Hydrazone

Materials:

-

tert-Butylhydrazine hydrochloride

-

Sodium carbonate

-

Formaldehyde (37% aqueous solution)

-

Methanol

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Dry ice

-

Acetone

Procedure:

-

A solution of tert-butylhydrazine hydrochloride (6.04 g, 0.048 mol) and sodium carbonate (2.64 g, 0.025 mol) in a mixture of water (30 mL) and methanol (20 mL) is prepared in a flask.

-

The flask is cooled to approximately -22 °C using a dry ice-acetone bath.

-

Formaldehyde (6 mL of a 37% aqueous solution, 0.074 mol) is added dropwise to the cooled solution.

-

The resulting solution is aged at -22 °C for 30 minutes.

-

The reaction mixture is then extracted with diethyl ether.

-

The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield formaldehyde tert-butyl hydrazone.[4]

Asymmetric Michael Addition of Formaldehyde tert-Butyl Hydrazone to a Nitroalkene

Materials:

-

Formaldehyde tert-butyl hydrazone

-

Substituted nitroalkene (e.g., β-nitrostyrene)

-

Axially chiral bis-thiourea catalyst

-

Toluene (dry)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of the nitroalkene (1.0 mmol) in dry toluene (2.0 mL) is added the chiral bis-thiourea catalyst (0.1 mmol, 10 mol%).

-

Formaldehyde tert-butyl hydrazone (1.2 mmol) is then added to the mixture.

-

The reaction is stirred at room temperature for the time indicated in Table 1 (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding diazene product.[1]

-

For tautomerization to the hydrazone, the isolated diazene can be treated with a mild acid or base.

Synthesis of a 1,3,5-Trisubstituted Pyrazole

Materials:

-

An appropriate aldehyde (e.g., 4-chlorobenzaldehyde)

-

Phenylhydrazine

-

A β-unsaturated nitroalkene (e.g., β-nitrostyrene)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, the aldehyde (1.0 mmol) and phenylhydrazine (1.0 mmol) are dissolved in ethanol (10 mL).

-

A catalytic amount of glacial acetic acid (2-3 drops) is added.

-

The mixture is heated at reflux, and the formation of the hydrazone intermediate is monitored by TLC.

-

Once the hydrazone formation is complete, the β-unsaturated nitroalkene (1.0 mmol) is added to the reaction mixture.

-

The mixture is refluxed until the reaction is complete as monitored by TLC (typically 12-24 hours).

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from ethanol to yield the desired 1,3,5-trisubstituted pyrazole.[5]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows involving this compound.

Mechanism of the Wolff-Kishner Reduction

Caption: Mechanism of the Wolff-Kishner reduction.

Experimental Workflow for Asymmetric Michael Addition

Caption: Workflow for asymmetric Michael addition.

Synthesis of Pyrazoles from this compound

Caption: Pathway for pyrazole synthesis.

Conclusion

This compound and its derivatives are indispensable precursors in organic synthesis, offering a gateway to a vast chemical space. Their ability to function as formyl anion equivalents, participate in reductions and cycloadditions, and serve as building blocks for heterocycles underscores their significance. The provided data, protocols, and diagrams in this guide are intended to serve as a valuable resource for chemists in academia and industry, facilitating the design and execution of novel synthetic strategies and the development of new chemical entities. The continued exploration of the reactivity of formaldehyde hydrazones is poised to uncover further innovative applications in the years to come.

References

- 1. N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formaldehyde tert -butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02660C [pubs.rsc.org]

- 3. Asymmetric formal carbonyl-ene reactions of formaldehyde tert-butyl hydrazone with α-keto esters: dual activation by bis-urea catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Nature of the Imine Carbon in Formaldehyde Hydrazone

Abstract

Formaldehyde hydrazone (CH₂=NNH₂), the simplest hydrazone, serves as a fundamental model for understanding the reactivity of the imine functional group. The carbon atom of its carbon-nitrogen double bond (C=N) possesses an electrophilic character, making it susceptible to attack by a variety of nucleophiles. This property is central to its role in numerous chemical transformations, from classic organic reactions to advanced applications in bioconjugation and dynamic covalent chemistry. This technical guide provides a comprehensive examination of the electronic structure, reactivity, and experimental analysis of the electrophilic imine carbon in this compound. It includes detailed reaction mechanisms, quantitative reactivity data, and standardized experimental protocols relevant to researchers in organic synthesis and medicinal chemistry.

Electronic Structure and Electrophilicity

The reactivity of this compound is fundamentally governed by the electronic properties of the imine (azomethine) group. The C=N double bond is polarized due to the difference in electronegativity between carbon (2.55) and nitrogen (3.04).[1] This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the nitrogen atom, rendering the imine carbon an electrophilic center.

However, compared to the analogous carbonyl group (C=O) in formaldehyde, the imine carbon in this compound is less electrophilic.[1][2] Oxygen's higher electronegativity (3.44) creates a more significant dipole moment across the C=O bond, leading to a greater partial positive charge on the carbonyl carbon.[1] Consequently, imines are generally less reactive towards nucleophiles than their corresponding aldehydes and ketones.[2]

Theoretical and computational studies have further elucidated the electronic structure. Density Functional Theory (DFT) calculations on this compound show a C=N bond length of approximately 1.27 Å and an N-N bond length of 1.36 Å.[3] The distribution of electron density confirms the electrophilic nature of the imine carbon, which is the primary site for nucleophilic attack.

Factors Influencing Electrophilicity

The reactivity of the imine carbon is not static and can be modulated by several factors, including electronic effects of substituents and reaction conditions such as pH.

-

Electronic Effects: The electrophilicity of the imine carbon is highly sensitive to substituents on the nitrogen atoms. Electron-withdrawing groups (EWGs) attached to the hydrazine nitrogen increase the partial positive charge on the imine carbon by pulling electron density away. This enhanced electrophilicity makes the hydrazone more susceptible to nucleophilic attack and hydrolysis.[4][5] Conversely, electron-donating groups (EDGs) decrease electrophilicity.

-

pH and Acid Catalysis: Hydrazone formation and its reverse reaction, hydrolysis, are typically acid-catalyzed.[1] In acidic conditions, the imine nitrogen can be protonated, forming a hydrazonium ion. This protonation significantly increases the electrophilicity of the imine carbon, making it much more reactive towards even weak nucleophiles. The rate-limiting step of the reaction is pH-dependent; at neutral pH, the breakdown of the tetrahedral intermediate is often rate-limiting, whereas under acidic conditions, the initial nucleophilic attack can be the slowest step.[6][7]

Key Reactions Involving the Electrophilic Imine Carbon

The electrophilic nature of the imine carbon enables a variety of important chemical transformations.

Nucleophilic Addition

Nucleophiles attack the electrophilic imine carbon, breaking the C=N π-bond and forming a tetrahedral intermediate. This is the fundamental reactive pathway for hydrazones. In a strategy known as Hydrazone-Mediated Organometallic Equivalents (HOME), hydrazones can serve as surrogates for highly reactive organometallic reagents.[8] While this "umpolung" strategy ultimately renders the α-carbon nucleophilic after deprotonation, the initial reactions with electrophiles at other sites often rely on the inherent electrophilicity of the imine carbon in related equilibria.[8][9]

Hydrolysis

Hydrazones can be hydrolyzed back to their constituent aldehyde/ketone and hydrazine, a reaction that underscores the electrophilicity of the imine carbon.[10] This reversibility is the cornerstone of dynamic covalent chemistry. The reaction is typically facilitated by aqueous acid, where protonation of the imine nitrogen activates the carbon for attack by water.

Reduction Reactions

The Wolff-Kishner reduction converts aldehydes and ketones to alkanes via a hydrazone intermediate.[11][12][13] While the key transformation involves the deprotonation of the hydrazone and elimination of N₂ gas under basic conditions, the initial formation of the hydrazone from the carbonyl compound is a classic example of nucleophilic addition driven by the electrophilicity of the carbonyl carbon.[12][14]

Quantitative Analysis of Reactivity

The reactivity of hydrazones can be quantified through kinetic studies. Apparent second-order rate constants (k₂) for hydrazone formation provide insight into the electrophilicity of the carbonyl reactant and the nucleophilicity of the hydrazine. While specific kinetic data for the reaction of this compound with external nucleophiles is sparse in readily available literature, data from formation kinetics are illustrative. Electron-deficient aldehydes and ketones generally react faster, reflecting their higher electrophilicity.[6]

| Carbonyl Reactant | Hydrazine Reactant | Apparent k₂ (M⁻¹s⁻¹) at pH 7.4 | Reference |

| Butyraldehyde | Phenylhydrazine | 0.13 | [6] |

| Benzaldehyde | Phenylhydrazine | 0.002 | [6] |

| 4-Nitrobenzaldehyde | Phenylhydrazine | 0.007 | [6] |

| 2-Acetylpyridine | Phenylhydrazine | 0.024 | [6] |

| 1,1,1-Trifluoroacetone | Phenylhydrazine | 0.015 | [6] |

| 4-Carboxybenzaldehyde | o-Carboxyphenylhydrazine | 0.28 | [7] |